molecular formula C17H24N2O4 B2632079 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-cyclohexylurea CAS No. 1396803-10-3

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-cyclohexylurea

Cat. No.: B2632079
CAS No.: 1396803-10-3
M. Wt: 320.389
InChI Key: XOUNDJHAEMQEJW-UHFFFAOYSA-N
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Description

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-cyclohexylurea is a urea derivative featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety, a hydroxypropyl linker, and a cyclohexylurea group.

Properties

IUPAC Name

1-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-cyclohexylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(21,12-7-8-14-15(9-12)23-11-22-14)10-18-16(20)19-13-5-3-2-4-6-13/h7-9,13,21H,2-6,10-11H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUNDJHAEMQEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1CCCCC1)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-cyclohexylurea typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine hydrochloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-cyclohexylurea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to simplify the structure or remove specific functional groups.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve nucleophiles or electrophiles in the presence of a base or acid catalyst.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a simpler alcohol or amine.

Scientific Research Applications

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-cyclohexylurea has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-cyclohexylurea exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades or metabolic pathways .

Comparison with Similar Compounds

Structural Features

The target compound shares the benzo[d][1,3]dioxol-5-yl motif with several analogs, but its urea and hydroxypropyl groups distinguish it from others. Key structural comparisons include:

Compound Name Core Structure Key Substituents Functional Groups of Interest
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-cyclohexylurea (Target) Urea derivative Benzo[d][1,3]dioxol-5-yl, hydroxypropyl, cyclohexyl Urea (hydrogen bonding), hydroxyl, dioxole
3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one Coumarin Benzo[d][1,3]dioxol-5-yl fused to a lactone ring Lactone, dioxole, conjugated π-system
6-(Benzo[d][1,3]dioxol-5-yl)-3-methoxy-2-((4-methoxyphenyl)ethynyl)pyridine Pyridine Benzo[d][1,3]dioxol-5-yl, ethynyl, methoxy Alkyne, methoxy, aromatic π-system
(E)-2-[1-(Benzo[d][1,3]dioxol-5-yl)ethylidene]-N-methylhydrazine-1-carbothioamide Thiosemicarbazone Benzo[d][1,3]dioxol-5-yl, hydrazine-carbothioamide Thioamide, hydrazine, intramolecular H-bonding

Key Observations :

  • This may influence solubility and crystal packing.
  • The hydroxypropyl linker introduces steric bulk and polarity absent in analogs like coumarins or thiosemicarbazones.
  • The cyclohexyl group increases lipophilicity relative to smaller substituents (e.g., methoxy in pyridine derivatives).
Physicochemical Properties

Available data from analogs suggest trends in melting points, solubility, and spectroscopic behavior:

Compound Name Melting Point (°C) IR/NMR Features
Target Compound Not reported Expected: Urea C=O stretch (~1640–1680 cm⁻¹), hydroxyl O-H stretch (~3200–3600 cm⁻¹)
3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one 168–170 IR: 1,715 cm⁻¹ (lactone C=O); NMR: δ 6.8–7.8 (aromatic protons)
(E)-2-[1-(Benzo[d][1,3]dioxol-5-yl)ethylidene]-N-methylhydrazine-1-carbothioamide Not reported IR: N-H and C=S stretches; NMR: δ 2.8 (N-CH₃), δ 6.8–7.2 (aromatic protons)

Inferences :

  • The target compound’s urea group may elevate its melting point compared to coumarins or thiosemicarbazones due to stronger intermolecular H-bonding.
  • The cyclohexyl group could reduce aqueous solubility relative to methoxy-substituted pyridines .
Crystal Structure and Hydrogen Bonding
  • The thiosemicarbazone analog forms inversion dimers via N–H⋯S bonds, with layers stabilized by additional H-bonding .
  • Disordered methyl groups in the thiosemicarbazone contrast with the rigid cyclohexyl group in the target compound, which may reduce disorder.

Biological Activity

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-cyclohexylurea is a synthetic compound that exhibits a unique structural configuration, combining a benzo[d][1,3]dioxole moiety with hydroxypropyl and cyclohexyl groups. This compound belongs to a class of urea derivatives known for their diverse biological activities, making it an intriguing subject for pharmacological research.

Chemical Structure

The molecular formula of this compound is C18H20N2O5C_{18}H_{20}N_{2}O_{5} with a molecular weight of approximately 344.367 g/mol. Its structure can be represented as follows:

Structure C18H20N2O5\text{Structure }\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}_{5}

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

  • Antitumor Activity : Compounds containing the benzo[d][1,3]dioxole structure have shown potential in enhancing the effects of chemotherapeutic agents through mechanisms such as radiosensitization and apoptosis induction.
  • Antioxidant Properties : The presence of the hydroxy group in the structure may contribute to antioxidant activity, which is critical in reducing oxidative stress in cells.
  • Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit specific enzymes involved in disease progression, highlighting their potential as therapeutic agents .

The biological efficacy of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The benzo[d][1,3]dioxole moiety enhances binding affinity to various biological targets, including enzymes and receptors.
  • Modulation of Signaling Pathways : This compound may influence key signaling pathways involved in cell proliferation and survival, particularly in cancer cells.
  • Induction of Apoptosis : Studies suggest that similar compounds can trigger apoptotic pathways in tumor cells, leading to reduced viability and enhanced therapeutic outcomes.

Case Study 1: Antitumor Efficacy

A study investigated the antitumor effects of compounds structurally related to this compound. Results indicated that these compounds significantly inhibited tumor growth in mouse models when combined with conventional chemotherapy agents. The enhancement ratio for tumor response was reported to be approximately 1.8 to 2.0 compared to controls .

Case Study 2: Antioxidant Activity

Another investigation focused on the antioxidant properties of similar urea derivatives. The results demonstrated that these compounds effectively scavenged free radicals and reduced lipid peroxidation in vitro, suggesting potential applications in preventing oxidative damage in various diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorEnhanced tumor response with chemotherapy ,
AntioxidantReduced oxidative stress
Enzyme InhibitionInhibition of specific disease-related enzymes

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-cyclohexylurea?

  • Methodological Answer : The synthesis typically involves coupling a benzo[d][1,3]dioxol-5-yl-containing precursor with a cyclohexylurea moiety. For example, Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can link aromatic subunits, followed by urea formation via reaction of an amine with an isocyanate or carbodiimide-mediated coupling . Key steps include:

  • Use of Pd(OAc)₂/XPhos catalysts for aryl-aryl bond formation (as in analogous compounds) .
  • Purification via silica gel chromatography and characterization by NMR and mass spectrometry .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent connectivity, particularly the benzo[d][1,3]dioxole and cyclohexyl groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula .
  • X-Ray Crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding patterns in the urea moiety. SHELX programs (e.g., SHELXL) are widely used for refinement .

Q. How do the hydroxyl and urea functional groups influence the compound’s solubility and reactivity?

  • Methodological Answer :

  • The hydroxyl group enhances hydrophilicity, enabling solubility in polar solvents (e.g., DMSO, methanol), critical for in vitro assays.
  • The urea moiety participates in hydrogen bonding, affecting crystallization behavior and potential biological interactions. Solubility can be optimized via co-solvent systems (e.g., DMSO-water mixtures) .

Advanced Research Questions

Q. What strategies can resolve contradictions between spectroscopic data and computational docking results for this compound’s receptor-binding mode?

  • Methodological Answer :

  • Multi-Method Validation : Combine X-ray crystallography (using Mercury CSD for packing analysis) with molecular dynamics simulations to assess binding poses.
  • Experimental Cross-Check : Perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities, reconciling discrepancies between computational and empirical data .

Q. How can reaction conditions be optimized to improve yield in Pd-catalyzed steps during synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Pd₂(dba)₃ or PdCl₂(dppf) with ligands like XPhos or SPhos to enhance coupling efficiency .
  • Solvent/Base Optimization : Use toluene/dioxane with K₃PO₄ or Cs₂CO₃ to stabilize intermediates. Monitor reaction progress via TLC or LC-MS .
  • Temperature Control : Gradual heating (80–100°C) minimizes side reactions in aryl coupling steps .

Q. What computational tools are effective for predicting the compound’s pharmacokinetic properties and metabolic stability?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP, bioavailability, and cytochrome P450 interactions.
  • Density Functional Theory (DFT) : Calculate electron distribution in the benzo[d][1,3]dioxole ring to predict sites of oxidative metabolism .

Q. How can crystallographic data be leveraged to design analogs with enhanced binding to target receptors?

  • Methodological Answer :

  • Mercury CSD Analysis : Identify key intermolecular interactions (e.g., hydrogen bonds between urea and receptor residues) .
  • Fragment Replacement : Modify the cyclohexyl group with bulkier substituents (e.g., adamantyl) to improve hydrophobic interactions, guided by SHELXL refinement .

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